molecular formula C18H20FN3O B2453236 N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide CAS No. 898153-03-2

N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B2453236
CAS No.: 898153-03-2
M. Wt: 313.376
InChI Key: RVWNKHJIYQWPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a phenylpiperazine moiety

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylphenylamine and 4-phenylpiperazine.

    Coupling Reaction: The key step involves the coupling of 3-fluoro-4-methylphenylamine with 4-phenylpiperazine using a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

    N-(3-fluoro-4-methylphenyl)-N’-(3-phenylpropyl)urea: This compound has a similar structure but differs in the presence of a urea moiety instead of a piperazine ring.

    N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide: This compound has a naphthylmethyl group instead of a phenyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-14-7-8-15(13-17(14)19)20-18(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWNKHJIYQWPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.